1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine
Overview
Description
1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine is characterized by a five-membered heterocyclic ring system, which consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The exact structure of this compound is not available in the search results.Scientific Research Applications
Anti-Infective Agents
1,2,4-Oxadiazoles have been extensively studied for their potential as anti-infective agents. They exhibit a broad spectrum of activities against bacterial, viral, and leishmanial infections. The structural versatility of 1,2,4-oxadiazoles allows for the synthesis of compounds with significant anti-infective properties, making them promising candidates for the development of new drugs to combat resistant microorganisms .
Agricultural Biological Activities
In the agricultural sector, 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . Notably, certain derivatives have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which is responsible for rice bacterial leaf blight, suggesting their potential as efficient and low-risk chemical pesticides .
Molecular Diversity
The molecular diversity of 1,2,4-oxadiazoles is significant due to their heterocyclic scaffold containing nitrogen and oxygen atoms. This diversity is crucial in drug discovery, as it allows for the creation of a wide range of compounds with varying biological activities and pharmacological profiles .
Synthetic Strategies
The synthetic strategies for 1,2,4-oxadiazoles are varied and innovative, providing organic and medicinal chemists with a library of methods to refine these compounds for anti-infective use. The chemical intuition provided by these strategies can guide the design of new chemical entities with potential anti-infective activity .
Anti-Tuberculosis Activity
1,2,4-Oxadiazoles have been identified as potential agents against tuberculosis (Mycobacterium tuberculosis). The need for new therapeutic agents in the fight against tuberculosis, especially drug-resistant strains, has made this class of compounds a focus of intense research .
Antiviral Potential
The antiviral potential of 1,2,4-oxadiazoles, particularly against human rhinovirus, has been explored. The design of 3-aryl-1,2,4-oxadiazoles based on previously identified active compounds suggests that these derivatives could serve as a basis for developing new antiviral drugs .
properties
IUPAC Name |
1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-3(6)5-7-4(2)8-9-5/h3H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKFDBDBHDMKHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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